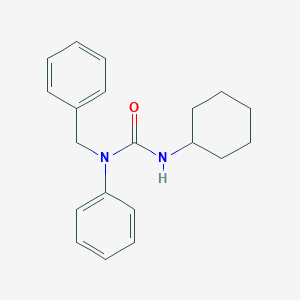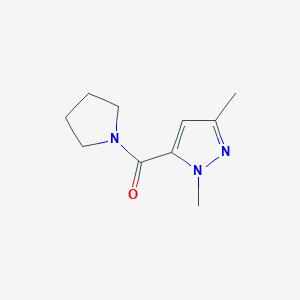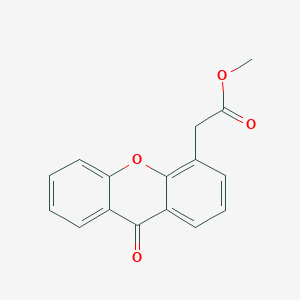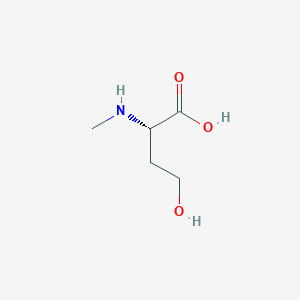![molecular formula C18H13N3O3 B1661234 Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- CAS No. 88783-75-9](/img/structure/B1661234.png)
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-
Descripción general
Descripción
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, also known as NPPB, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of chloride channels and has been found to have many applications in various fields of study.
Mecanismo De Acción
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- inhibits chloride channels by binding to a specific site on the channel protein. It blocks the movement of chloride ions through the channel, thereby reducing the chloride conductance. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to be a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood.
Biochemical and Physiological Effects:
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects. It has been shown to reduce the secretion of mucus in the airways of patients with cystic fibrosis. It has also been found to reduce the swelling of muscle fibers in patients with muscular dystrophy. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been shown to reduce blood pressure in animal models of hypertension. It has also been found to inhibit cell migration and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has several advantages for lab experiments. It is a potent inhibitor of chloride channels and has been found to be effective in a wide range of studies. It is also relatively easy to synthesize in large quantities. However, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has some limitations as well. It is a non-specific inhibitor of chloride channels, and its mechanism of action is not fully understood. It may also have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-. One area of research is the development of more specific inhibitors of chloride channels. Another area of research is the study of the role of chloride channels in various physiological processes. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several effects on cell migration and apoptosis, and further research is needed to understand the underlying mechanisms. Finally, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has potential applications in the treatment of various diseases, and further research is needed to explore its therapeutic potential.
Conclusion:
In conclusion, Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- is a potent inhibitor of chloride channels that has been extensively used in scientific research. It has several advantages for lab experiments, but also has some limitations. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been found to have several biochemical and physiological effects, and has potential applications in the treatment of various diseases. Further research is needed to fully understand the mechanism of action of Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- and to explore its therapeutic potential.
Aplicaciones Científicas De Investigación
Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been extensively used in scientific research as a potent inhibitor of chloride channels. It has been found to be effective in inhibiting both voltage-gated and ligand-gated chloride channels. Propanedinitrile, [1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]- has been used in studies related to cystic fibrosis, muscular dystrophy, and hypertension. It has also been used in studies related to the regulation of cell volume, apoptosis, and cell migration.
Propiedades
IUPAC Name |
2-[1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c19-11-15(12-20)17(10-18(22)14-4-2-1-3-5-14)13-6-8-16(9-7-13)21(23)24/h1-9,15,17H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQBZNGYQYYXIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70750181 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88783-75-9 | |
| Record name | [1-(4-Nitrophenyl)-3-oxo-3-phenylpropyl]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70750181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]methanesulfonamide](/img/structure/B1661151.png)




![2-Naphthalenol, 1-[(2-chloro-5-methylphenyl)azo]-](/img/structure/B1661161.png)



![tert-Butyl [2-(aminomethyl)-4,5-dimethoxyphenyl]carbamate](/img/structure/B1661168.png)
![1-(4'-Methyl-[1,1'-biphenyl]-4-ylsulfonamido)cyclohexanecarboxylic acid](/img/structure/B1661169.png)


